molecular formula C6H8ClNS B8745254 PYRIDIN-4-YLMETHANETHIOL HYDROCHLORIDE CAS No. 70199-58-5

PYRIDIN-4-YLMETHANETHIOL HYDROCHLORIDE

Cat. No.: B8745254
CAS No.: 70199-58-5
M. Wt: 161.65 g/mol
InChI Key: BEJMQRKKHMEQII-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanethiol hydrochloride: is an organic compound with the chemical formula C₆H₈ClNS. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridin-4-ylmethanethiol hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Alkylated and Acylated Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry:

    Material Science: Used in the development of organic semiconductor materials and other advanced materials.

Mechanism of Action

The mechanism of action of pyridin-4-ylmethanethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: Pyridin-4-ylmethanethiol hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its thiol group provides distinct reactivity compared to other pyridine derivatives, making it valuable in both research and industrial applications.

Properties

CAS No.

70199-58-5

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

pyridin-4-ylmethanethiol;hydrochloride

InChI

InChI=1S/C6H7NS.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H

InChI Key

BEJMQRKKHMEQII-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CS.Cl

Origin of Product

United States

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